N-methyl-1-(pyridazin-3-yl)piperidin-3-amine
Overview
Description
“N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1247087-42-8 . It has a molecular weight of 192.26 and its IUPAC name is N-methyl-1-(3-pyridazinyl)-3-piperidinamine . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Aerobic Oxidation of Cyclic Amines to Lactams
Research has demonstrated the capability of ceria-supported nanogold catalysts in efficiently transforming cyclic amines to lactams, which are vital chemical feedstocks. This transformation is significant for the synthesis of compounds like caprolactam, a precursor to nylon-6. The study identifies the potential application of N-methyl cyclic tertiary amines in producing corresponding lactams, showcasing the versatility of the catalyst in organic synthesis (Dairo et al., 2016).
Synthesis of Complex Molecules
Another application involves the scalable synthesis of complex molecules, where a copper-catalyzed C–N cross-coupling reaction plays a critical role. This process highlights the importance of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine in the efficient synthesis of cis-substituted cyclobutyl-benzothiazole pyridazinone, demonstrating its utility in pharmaceutical manufacturing (Kallemeyn et al., 2014).
Enamine Synthesis in Heterocyclic Chemistry
Enamines play a crucial role in heterocyclic chemistry, serving as intermediates in the synthesis of various heterocyclic compounds. The study by Darwish, Abdelrahman, and Salaheldin (2011) presents an efficient route to condensed pyridazines, highlighting the role of enamines, potentially derived from compounds like this compound, in creating novel heterocyclic structures. This method underscores the chemical's significance in developing new pharmacologically active heterocycles (Darwish et al., 2011).
Chemical Activation and Formation of Lysine-specific Maillard Reaction Products
Piperidine derivatives are explored for their reactivity in the Maillard reaction, a process relevant to food chemistry and the development of flavor compounds. The research by Nikolov and Yaylayan (2010) investigates the chemical activation of piperidine by formaldehyde, shedding light on the potential of this compound in forming lysine-specific Maillard reaction products. This study provides insights into the compound's applications beyond pharmaceuticals, extending into food science and the understanding of flavor development (Nikolov & Yaylayan, 2010).
Safety and Hazards
The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Future Directions
Piperidine derivatives, including “N-methyl-1-(pyridazin-3-yl)piperidin-3-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
N-methyl-1-pyridazin-3-ylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSDWIHANVSIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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